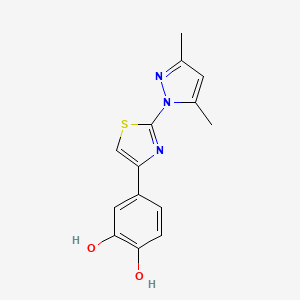![molecular formula C26H25NO5 B14448987 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate CAS No. 78904-26-4](/img/structure/B14448987.png)
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a pentyloxy benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as the choice of solvent, temperature, and catalyst concentration are critical in achieving efficient production on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of photorefractive polymers and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides structural rigidity. The pentyloxy benzoate moiety can interact with hydrophobic regions of target molecules, facilitating binding and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl phenyl ether: Similar in structure but lacks the ethenyl linkage and pentyloxy benzoate moiety.
Phenyl 4-nitrophenyl carbonate: Contains a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl linkage and pentyloxy benzoate moiety distinguishes it from other similar compounds, providing unique applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
78904-26-4 |
|---|---|
Molekularformel |
C26H25NO5 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
[4-[2-(4-nitrophenyl)ethenyl]phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C26H25NO5/c1-2-3-4-19-31-24-17-11-22(12-18-24)26(28)32-25-15-9-21(10-16-25)6-5-20-7-13-23(14-8-20)27(29)30/h5-18H,2-4,19H2,1H3 |
InChI-Schlüssel |
GRUVZRUTVZUEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


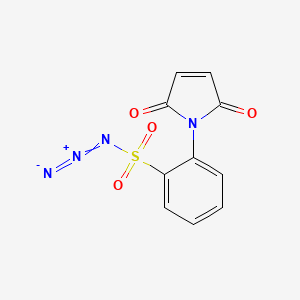
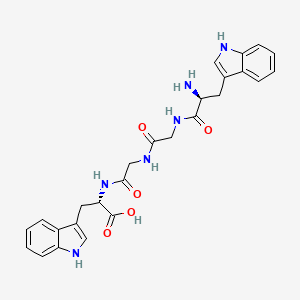
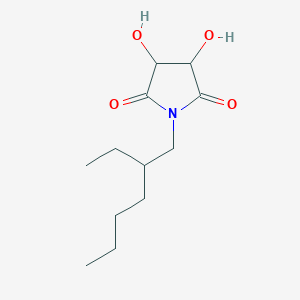
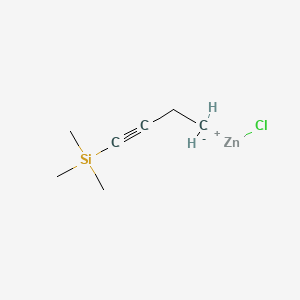
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
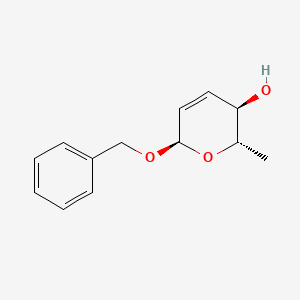
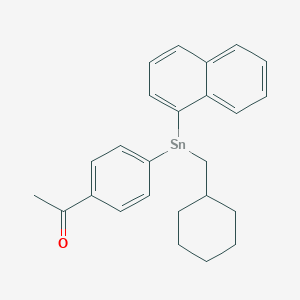

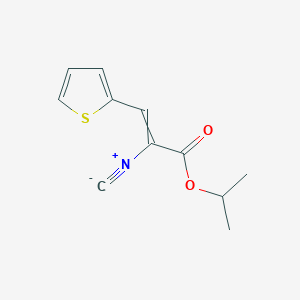
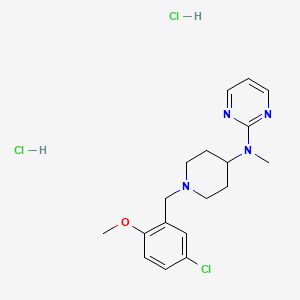
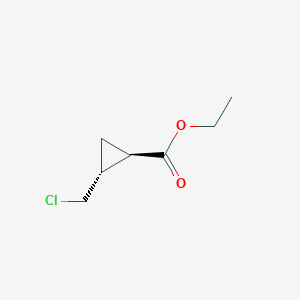
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
